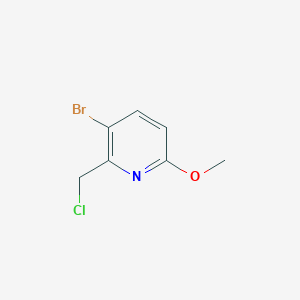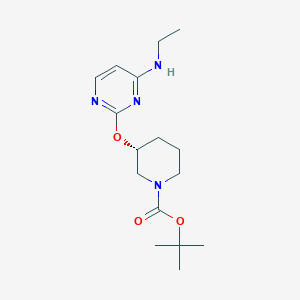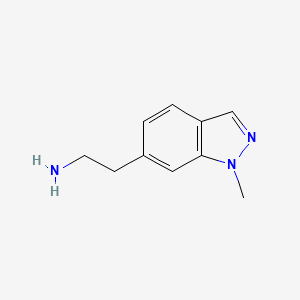
6-(2-Aminoethyl)-1-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Aminoethyl)-1-methyl-1H-indazole is a chemical compound that belongs to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound features an aminoethyl group attached to the sixth position of the indazole ring and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-1-methyl-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of 6-bromo-1-methyl-1H-indazole with ethylenediamine under basic conditions can yield the desired product.
Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Introduction of nitro, halogen, or other electrophilic groups onto the indazole ring.
Scientific Research Applications
6-(2-Aminoethyl)-1-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe to study various biochemical pathways and interactions.
Industrial Applications: The compound’s derivatives are explored for use in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This can modulate the activity of these biological molecules, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-(2-Aminoethyl)-1H-indazole: Lacks the methyl group at the first position.
1-Methyl-1H-indazole: Lacks the aminoethyl group.
6-(2-Hydroxyethyl)-1-methyl-1H-indazole: Contains a hydroxyethyl group instead of an aminoethyl group.
Uniqueness
6-(2-Aminoethyl)-1-methyl-1H-indazole is unique due to the presence of both the aminoethyl and methyl groups, which confer specific chemical and biological properties. The aminoethyl group enhances its solubility and reactivity, while the methyl group can influence its binding affinity and specificity towards molecular targets.
Properties
CAS No. |
1159511-56-4 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(1-methylindazol-6-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-13-10-6-8(4-5-11)2-3-9(10)7-12-13/h2-3,6-7H,4-5,11H2,1H3 |
InChI Key |
KQWMUDLVXSUOOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)CCN)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


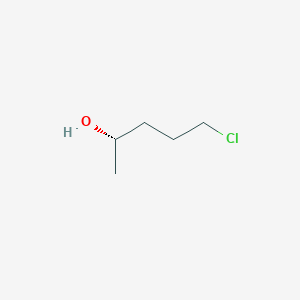
![2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy-](/img/structure/B12328395.png)
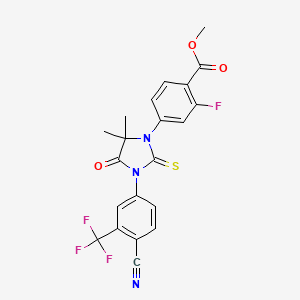
![Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B12328408.png)


![(Z)-N-[2-amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B12328428.png)
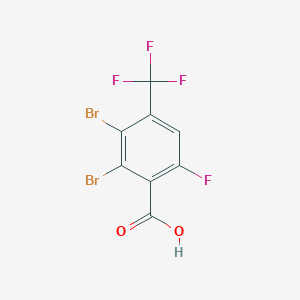
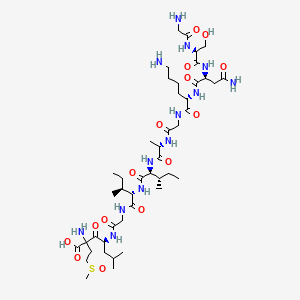
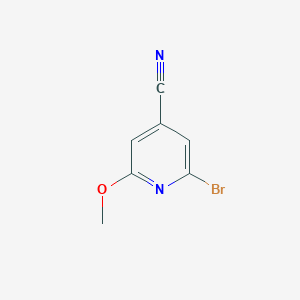
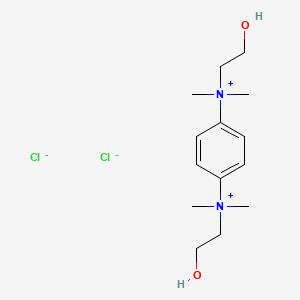
![4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12328448.png)
